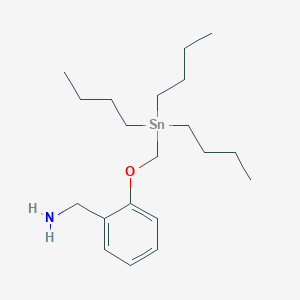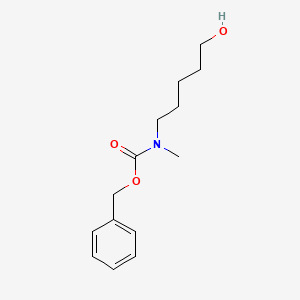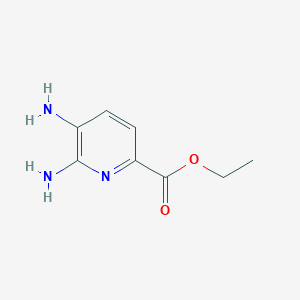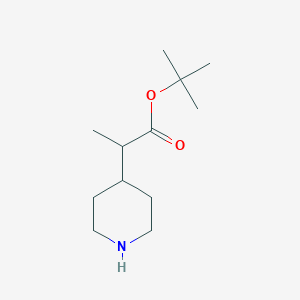
1-(4-Cyanophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyanophenyl group, a pyrrolidinyl-pyridinyl moiety, and a phenylurea structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common route involves the following steps:
Preparation of 4-cyanophenyl isocyanate: This can be achieved by reacting 4-cyanophenylamine with phosgene under controlled conditions.
Synthesis of 6-(pyrrolidin-1-yl)pyridin-2-amine: This involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the reaction of 4-cyanophenyl isocyanate with 6-(pyrrolidin-1-yl)pyridin-2-amine in an appropriate solvent like dichloromethane to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-cyanophenylurea: Lacks the pyrrolidinyl-pyridinyl moiety.
6-(pyrrolidin-1-yl)pyridin-2-ylurea: Lacks the cyanophenyl group.
3-(4-cyanophenyl)-1-phenylurea: Lacks the pyrrolidinyl-pyridinyl moiety.
Uniqueness
3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of both the cyanophenyl and pyrrolidinyl-pyridinyl moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C23H21N5O |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
1-(4-cyanophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea |
InChI |
InChI=1S/C23H21N5O/c24-16-17-9-11-19(12-10-17)25-23(29)26-20-6-3-5-18(15-20)21-7-4-8-22(27-21)28-13-1-2-14-28/h3-12,15H,1-2,13-14H2,(H2,25,26,29) |
Clé InChI |
HWIMBWAXFAEZQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


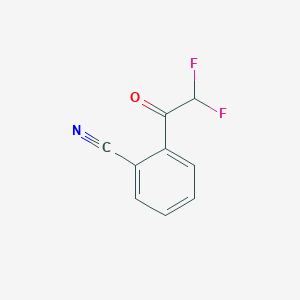

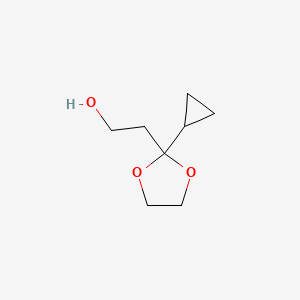
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)


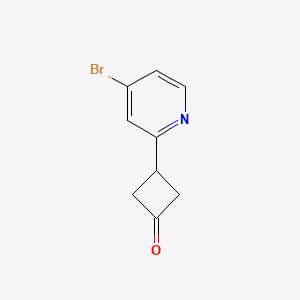
![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)
